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molecular formula C9H7BrN2O2 B8298755 3-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid

3-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid

Cat. No. B8298755
M. Wt: 255.07 g/mol
InChI Key: DWIVDIODDFDWPL-UHFFFAOYSA-N
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Patent
US09403819B2

Procedure details

In a 200 ml round bottom flask, methyl 3-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate (3E, 8.5 g, 32 mmol) was dissolved THF (50 ml) NaOH (32 ml, 63 mmol) solution was added to the mixture and the stirring continued at room temperature overnight. Another equivalent of base was added and the mixture was warmed with water bath to complete the reaction. Volatiles were removed in vacuo and the residue was cooled in an ice bath and neutralized with dilute HCl to pH 4.0-4.5. The precipitated product was collected by filtration to give the product 3-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid (3F, 7.3 g, 91%).
Quantity
8.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:6]2[CH:7]=[N:8][C:9]([C:11]([O:13]C)=[O:12])=[CH:10][C:5]=2[N:4]([CH3:15])[CH:3]=1.C1COCC1>>[Br:1][C:2]1[C:6]2[CH:7]=[N:8][C:9]([C:11]([OH:13])=[O:12])=[CH:10][C:5]=2[N:4]([CH3:15])[CH:3]=1

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
BrC1=CN(C2=C1C=NC(=C2)C(=O)OC)C
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the mixture
ADDITION
Type
ADDITION
Details
Another equivalent of base was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed with water bath
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
Volatiles were removed in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
the residue was cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
The precipitated product was collected by filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CN(C2=C1C=NC(=C2)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.3 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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